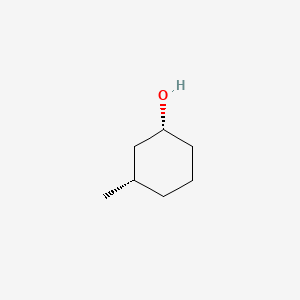

cis-3-Methylcyclohexanol

Description

cis-3-Methylcyclohexanol (CAS 5454-79-5) is a cyclohexanol derivative with a methyl group at the third carbon in a cis configuration relative to the hydroxyl group. Its IUPAC name is (1R,3S)-3-methylcyclohexan-1-ol, and it has a molecular formula of C₇H₁₄O (molecular weight: 114.19 g/mol) . Key properties include:

- Thermodynamic Data:

- Conformational Flexibility: Computational studies identify six unique conformers due to chair and twist-boat cyclohexane ring interconversions .

- Synthesis: Produced via microbial reduction of 3-methylcyclohexanone using Glomerella cingulata, yielding (-)-cis-3-methylcyclohexanol with 33% enantiomeric excess (e.e.) .

Propriétés

IUPAC Name |

(1R,3S)-3-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-6-3-2-4-7(8)5-6/h6-8H,2-5H2,1H3/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSABYAWKQAHBT-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031658 | |

| Record name | cis-3-Methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5454-79-5 | |

| Record name | cis-3-Methylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005454795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-3-Methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Direct Synthesis via Reduction of 3-Methylcyclohexanone

One classical approach to prepare cis-3-methylcyclohexanol involves the stereoselective reduction of 3-methylcyclohexanone. The ketone precursor can be reduced using hydride reagents such as sodium borohydride or lithium aluminum hydride under controlled conditions to favor the formation of the cis isomer.

- Mechanism Insight: The reduction typically proceeds via nucleophilic attack on the carbonyl carbon, where steric and electronic factors influence the approach of the hydride and thus the stereochemistry of the product.

- Stereochemical Outcome: Because the cyclohexanone ring adopts a chair conformation, hydride attack from the less hindered axial or equatorial face leads predominantly to the cis isomer (where the methyl and hydroxyl groups are on the same side of the ring).

This method is widely reported but requires careful control of reaction conditions to maximize cis selectivity and yield.

Preparation via Acid-Catalyzed Dehydration and Subsequent Hydration

Although primarily used for alkene synthesis, acid-catalyzed dehydration of 2-methylcyclohexanol followed by controlled hydration can indirectly yield this compound.

- Dehydration Step: Treatment of 2-methylcyclohexanol with strong acids like sulfuric acid at elevated temperatures leads to elimination and formation of methylcyclohexene isomers.

- Hydration Step: Subsequent stereoselective hydration of the alkene under controlled conditions can regenerate the alcohol with a preference for the cis isomer due to Markovnikov addition and ring conformational effects.

- Experimental Data: Gas chromatography and distillation data from such experiments show product distributions and yields that can be optimized to favor cis isomers, although mixtures are common.

Summary Table of Preparation Methods

Detailed Research Findings

Stereochemical Reassignment and Synthesis: A seminal study published in the Journal of the American Chemical Society (1952) detailed the synthesis and stereochemical reassignment of cis- and trans-3-methylcyclohexanol, emphasizing the importance of conformational analysis in determining stereochemical outcomes during synthesis.

Stereoretentive Amidation Mechanism: Investigations into amidation reactions of this compound via chlorosulfite intermediates revealed that the reaction proceeds with retention of configuration, challenging classical SN1 carbocation intermediate assumptions and highlighting the role of chelating leaving groups formed in situ.

Dehydration and Product Distribution: Experiments involving the acid-catalyzed dehydration of 2-methylcyclohexanol showed that the resulting mixture of methylcyclohexenes could be analyzed by gas chromatography to determine product ratios. The data indicated that the more substituted alkene (3-methylcyclohexene) is formed preferentially, consistent with thermodynamic stability, which indirectly influences the stereochemistry of rehydrated alcohols.

Applications De Recherche Scientifique

Proteomics Research

cis-3-Methylcyclohexanol is utilized in proteomics as a solvent and reagent due to its ability to solubilize proteins without denaturing them. Its use in mass spectrometry has been documented, where it aids in the analysis of protein structures and interactions .

Organic Synthesis

As an intermediate, this compound plays a crucial role in the synthesis of various organic compounds. It can undergo transformations to yield other functional groups through reactions such as oxidation, halogenation, and dehydration. For example, it can be converted into 3-methylcyclohexanone via oxidation processes .

Case Study 1: Use in Green Chemistry

Recent studies highlight the role of this compound as a green solvent alternative in chemical reactions. Its low toxicity and environmental impact make it suitable for sustainable practices in chemical manufacturing. The application of this compound in waterborne paints has been explored, demonstrating its feasibility as a solvent that aligns with green chemistry principles .

Case Study 2: Metabolic Studies

Research on the metabolism of this compound has shown its excretion patterns when fed to subjects, indicating its metabolic pathways and potential biological effects. This aspect is crucial for understanding how this compound interacts within biological systems and its implications for human health .

Mécanisme D'action

The mechanism of action of cis-3-Methylcyclohexanol in chemical reactions involves the interaction of its hydroxyl group with various reagents. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. In reduction reactions, the hydroxyl group is replaced by hydrogen atoms, resulting in the formation of an alkane. The molecular targets and pathways involved depend on the specific reaction and reagents used.

Comparaison Avec Des Composés Similaires

Positional Isomers: 2- and 4-Methylcyclohexanols

cis-2-Methylcyclohexanol and cis-4-methylcyclohexanol differ in methyl group position, leading to distinct steric and electronic effects:

Key Differences :

- Enantioselectivity: Microbial reduction of 2-methylcyclohexanone yields higher enantiomeric purity (92% e.e.) compared to 3-methyl derivatives (33% e.e.), suggesting steric hindrance at the 3-position reduces enzymatic specificity .

- Thermodynamic Stability : The cis-3 isomer’s lower combustion enthalpy (-4334.70 kJ/mol) compared to trans-4 isomers (data unavailable) may reflect differences in molecular strain .

Stereoisomers: cis vs. trans-3-Methylcyclohexanol

The trans isomer of 3-methylcyclohexanol differs in methyl group orientation, impacting physical and chemical properties:

| Property | This compound | trans-3-Methylcyclohexanol |

|---|---|---|

| Hydrogen Bonding | Intramolecular H-bond possible | Steric clash reduces H-bonding |

| Polarity | Higher due to H-bonding | Lower |

| Solubility | More water-soluble | Less water-soluble |

Structural Impact :

- Trans isomers lack this interaction, leading to higher volatility and lower boiling points.

Functional Group Analogues: Cyclohexanol and Menthol

| Compound | Key Differences from this compound |

|---|---|

| Cyclohexanol | Lacks methyl group; lower molecular weight (100.16 g/mol). Higher polarity and boiling point (161°C). |

| Menthol | Additional isopropyl group; higher lipophilicity and melting point (36–38°C). Used in fragrances/pharmaceuticals. |

Reactivity :

- This compound’s methyl group stabilizes carbocation intermediates in acid-catalyzed dehydration, favoring 1,2-elimination over cyclohexanol’s simpler ring-opening reactions.

Activité Biologique

cis-3-Methylcyclohexanol, a cyclic alcohol with the molecular formula , is a member of the cyclohexanol family. It is characterized by its unique structure, which includes a hydroxyl group (-OH) attached to a cyclohexane ring. This compound has garnered interest due to its potential biological activities, including its effects on metabolism and possible applications in various industries.

- IUPAC Name : 3-methylcyclohexan-1-ol

- CAS Registry Number : 591-23-1

- Molecular Weight : 114.1855 g/mol

- Boiling Point : 345.2°F (174°C) .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily related to its metabolic pathways and potential therapeutic applications.

Metabolism and Excretion

Studies have shown that this compound is metabolized in mammals, particularly in rabbits, where it is excreted mainly as glucuronides. This metabolic pathway is significant as it highlights the compound's interaction with biological systems and its potential implications for safety and efficacy in consumer products .

Case Studies on Biological Effects

- Toxicological Studies : Research indicates that the compound has low toxicity levels when administered at controlled doses. For instance, studies involving various isomers of methylcyclohexanol demonstrated that the cis form exhibited less toxicity compared to its trans counterpart .

- Fragrance Allergen Assessment : The European Commission's Scientific Committee on Consumer Safety (SCCS) has evaluated this compound for its potential as a fragrance allergen. Findings suggest that while it can induce allergic reactions in sensitized individuals, the overall risk remains low with proper usage concentrations in cosmetic products .

- Catalytic Applications : In synthetic organic chemistry, this compound has been utilized as a substrate in stereoselective reduction reactions. Studies employing palladium nanoparticles have reported high conversion rates and selectivity for desired diastereomers, indicating its utility in chemical synthesis .

Table of Biological Activities

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the physical properties of cis-3-methylcyclohexanol?

- Methodological Answer : Key physical properties (e.g., boiling point: 168°C, density: 0.925 g/cm³) can be determined using gas chromatography (GC) with calibrated reference standards, differential scanning calorimetry (DSC) for phase transitions, and refractive index measurements. For example, GC retention times and mass spectrometry (MS) fragmentation patterns can corroborate purity and structural identity .

Q. How can researchers verify the stereochemical configuration of cis-3-methylcyclohexanol?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, is critical. The axial-equatorial arrangement of the hydroxyl and methyl groups in the cyclohexane ring produces distinct coupling constants and chemical shifts. Computational modeling (e.g., Gaussian 09) can predict NMR spectra by analyzing conformer populations (e.g., six unique chair and twist-boat conformers) .

Q. What are the best practices for synthesizing cis-3-methylcyclohexanol with high stereoselectivity?

- Methodological Answer : Acid-catalyzed hydration of 3-methylcyclohexene under controlled conditions (e.g., HSO, 25–40°C) favors cis addition due to steric and electronic effects. Reaction monitoring via thin-layer chromatography (TLC) and GC-MS ensures minimal trans-isomer contamination .

Advanced Research Questions

Q. How can competing reaction mechanisms in the dehydration of cis-3-methylcyclohexanol be resolved?

- Methodological Answer : Dehydration pathways (E1, E2, or carbocation rearrangements) can be distinguished by analyzing product ratios (e.g., 1-methylcyclohexene vs. methylenecyclohexane) under varying conditions (acid strength, temperature). Kinetic isotope effects and GC-MS isotopic labeling (e.g., deuterated solvents) provide mechanistic insights. Contradictions with Zaitsev’s rule may arise due to steric hindrance from the cis-methyl group .

Q. What methodologies address discrepancies in product distributions reported across studies?

- Methodological Answer : Inter-laboratory variability often stems from uncontrolled heating rates (e.g., rapid heating favors kinetic products) or GC column selectivity. Standardizing protocols (e.g., slow heating at 2°C/min) and cross-validating with multiple columns (polar vs. nonpolar stationary phases) improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.